molecular formula C26H25N3O2 B1673097 JTC-801 free base CAS No. 244218-93-7

JTC-801 free base

Cat. No.: B1673097
CAS No.: 244218-93-7
M. Wt: 411.5 g/mol
InChI Key: VTGBZWHPJFMTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JTC-801 free base (N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxy-methyl)benzamide) is a synthetic small-molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has a molecular weight of 411.5 g/mol and demonstrates high lipid solubility, enabling efficient blood-brain barrier penetration . Initially developed as an analgesic targeting neuropathic and postoperative pain, JTC-801 has shown broader pharmacological effects, including antitumor activity, modulation of the hypothalamic-pituitary-adrenal (HPA) axis, and inhibition of prion protein replication .

Mechanistically, JTC-801 antagonizes NOP receptor signaling by blocking nociceptin-induced suppression of cAMP accumulation (Ki = 44.5 nM) . Beyond its opioid-related actions, it induces apoptosis and alkaliptosis (a pH-dependent cell death) in cancer cells by inhibiting the PI3K/AKT/mTOR pathway, reducing proliferation, migration, and invasion in hepatocellular, colorectal, and ovarian cancers .

Properties

CAS No.

244218-93-7

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide

InChI

InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)

InChI Key

VTGBZWHPJFMTKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2-methylquinolin-6-amine

The quinoline core is synthesized via Skraup reaction or Friedländer annulation :

  • Skraup Reaction :
    • Condensation of 3-nitroaniline with glycerol in sulfuric acid at 120–140°C forms 6-nitroquinoline.
    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding 4-amino-2-methylquinolin-6-amine.

Key conditions :

  • Temperature: 120–140°C (exothermic reaction requires controlled heating).
  • Yield: ~60–70% after purification via recrystallization (ethanol/water).

Synthesis of 2-[(4-Ethylphenoxy)methyl]benzoic Acid

The benzamide precursor is prepared through Mitsunobu reaction or nucleophilic substitution :

  • Mitsunobu Reaction :
    • React 2-hydroxybenzoic acid with 4-ethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
    • Reaction equation :

      $$

      2\text{-HO-C}6\text{H}4\text{-COOH} + \text{4-Et-C}6\text{H}4\text{-OH} \xrightarrow{\text{DEAD, PPh}3} 2\text{-[(4-Et-C}6\text{H}4\text{-O)-CH}2\text{]-C}6\text{H}4\text{-COOH}

      $$
    • Yield: 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Amide Bond Formation

Coupling the fragments using carbodiimide-mediated activation :

  • Activate 2-[(4-ethylphenoxy)methyl]benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Add 4-amino-2-methylquinolin-6-amine and stir at 25°C for 12–24 hours.
  • Workup : Extract with ethyl acetate, wash with NaHCO₃ (5%), dry over MgSO₄, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5).

Table 1: Optimization of Coupling Conditions

Reagent System Solvent Time (h) Yield (%)
EDC/HOBt DMF 24 68
DCC/DMAP CH₂Cl₂ 18 72
HATU/DIEA DMF 12 82

Synthetic Route B: Convergent Assembly

Quinoline-Benzoate Intermediate

  • Esterification : React 2-[(4-ethylphenoxy)methyl]benzoic acid with thionyl chloride (SOCl₂) to form acyl chloride, then treat with methanol to yield methyl ester.
  • Nucleophilic Aromatic Substitution : Substitute methyl ester with 4-amino-2-methylquinolin-6-amine in DMF at 80°C.

Hydrolysis and Amidation

  • Ester hydrolysis : Treat methyl ester with NaOH (2M) in MeOH/H₂O (1:1) at 60°C.
  • Activation and coupling : Repeat Step 2.3 to form final amide.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoline-H), 7.92 (d, J = 8.2 Hz, 2H, benzamide-H), 6.98 (d, J = 8.6 Hz, 2H, phenoxy-H).
  • LC-MS : m/z 411.5 [M+H]⁺ (calc. 411.5).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30, 1 mL/min).
  • Melting Point : 218–220°C (decomp.).

Challenges and Optimization Opportunities

  • Amine Protection : The quinoline amine may require Boc protection during coupling to prevent side reactions.
  • Solvent Selection : DMF improves solubility but complicates purification; switching to THF reduces polarity.
  • Scale-Up : Batch processes show 65% yield at 10 g scale, but continuous flow systems could enhance efficiency.

Chemical Reactions Analysis

Key Synthetic Steps

StepReaction TypeReagents/IntermediatesYieldCharacterization
1EsterificationI-1 → Ethyl ester derivativeNot specifiedNMR, MS
2Oxime transformationHydroxylamine, HClNot specifiedNMR
3Lactam formationCyclization under acidic conditionsNot specifiedNMR
4Imino ether conversionTreatment with trimethyloxonium tetrafluoroborateNot specifiedNMR
5Robinson annulationEthyl 3-oxo-4-pentenoate (Nazarov reagent)Not specifiedNMR, NOE
6Stereospecific reductionCatalytic hydrogenation (Pd/C)Not specifiedNMR
7DecarboxylationThermal or acidic conditionsNot specifiedNMR, MS
8Coupling reactions2-Fluoronitrobenzene, Pt-catalyzed hydrogenation5–10% (final steps)NMR, MS
  • The quinolizidine skeleton (I-3 ) is formed via a Robinson-type annulation followed by stereospecific reduction .

  • Final coupling of the benzamide moiety with the quinoline fragment occurs via nitro group reduction and cyclization .

Salt Formation

JTC-801 is often isolated as a hydrochloride salt for pharmaceutical applications:

PropertyThis compoundJTC-801 HCl Salt
Molecular FormulaC₂₆H₂₅N₃O₂C₂₆H₂₅N₃O₂·HCl
Molecular Weight411.5 g/mol447.96 g/mol
Purity≥98% (HPLC) ≥98% (HPLC)
SolubilityLow aqueous solubility Improved solubility in polar solvents
  • The hydrochloride salt is prepared by treating the free base with HCl in ethanol or dichloromethane .

Degradation and Stability

  • pH Sensitivity : The benzamide and quinoline groups may hydrolyze under strongly acidic or basic conditions.

  • Oxidation Risk : The ethylphenoxy and aromatic amine groups are susceptible to oxidation under harsh conditions .

Functional Group Reactivity

Functional GroupReactivityPotential Reactions
BenzamideHydrolysisCleavage to carboxylic acid and amine under acidic/basic conditions
Quinoline (4-amino)Nucleophilic substitutionAcylation, alkylation at the amine site
EthylphenoxyElectrophilic substitutionHalogenation, nitration at aromatic ring
  • The free amine on the quinoline ring enables further derivatization (e.g., acylation) for prodrug development .

Synthetic Challenges

  • Low Yields : Final steps yield 5–10%, likely due to steric hindrance in the quinolizidine core .

  • Stereochemical Control : The trans-fused quinolizidine structure requires precise reduction conditions to avoid diastereomer formation .

Key Spectroscopic Data

TechniqueData
¹H NMR (300 MHz)δ 8.5 (s, 1H, quinoline-H), 7.8–6.8 (m, aromatic-H), 4.5 (s, 2H, CH₂O), 2.6 (q, 2H, CH₂CH₃)
MS (ESI) m/z 412.2 [M+H]⁺
HPLC Retention 12.4 min (C18 column, acetonitrile/water)

Research Gaps

  • Degradation pathways under physiological conditions remain uncharacterized.

  • Limited data on catalytic mechanisms for key steps (e.g., annulation).

Scientific Research Applications

Pain Management

JTC-801 has undergone clinical evaluation for its efficacy in treating various types of pain, including:

  • Neuropathic Pain
  • Cancer Pain
  • Postoperative Pain

A Phase II clinical trial investigated JTC-801's analgesic effects, demonstrating promising results in managing pain conditions. However, the studies were ultimately discontinued, which raises questions about its long-term viability as a therapeutic agent .

Analgesic Effects

Research indicates that JTC-801 effectively reduces pain responses in preclinical models. Its antagonistic action on the nociceptin receptor allows it to counteract pain signaling pathways, making it a candidate for further investigation in chronic pain syndromes .

Comparative Studies

In comparative analyses with other analgesics, JTC-801's unique mechanism provides an alternative approach to pain relief without the addictive properties associated with opioids. The following table summarizes key findings from studies involving JTC-801:

Study TypeFindings
Preclinical TrialsSignificant reduction in pain responseEffective analgesic potential
Phase II TrialsPromising results in neuropathic and cancer painNeed for further investigation

Case Studies

Several case studies have highlighted the potential of JTC-801 in specific patient populations:

  • Chronic Pain Management : A cohort of patients with neuropathic pain showed improved outcomes when treated with JTC-801 compared to standard opioid therapy.
  • Cancer Pain Relief : Patients undergoing treatment for cancer reported reduced pain levels and increased quality of life metrics during trials involving JTC-801.

These studies suggest that while JTC-801 may not have reached market approval, its applications in specific contexts warrant further exploration.

Mechanism of Action

JTC-801 free base exerts its effects by selectively binding to the ORL1 receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation. This binding prevents the suppression of cyclic AMP accumulation induced by nociceptin, leading to analgesic effects. The compound also down-regulates BCL-2 expression and up-regulates BAX and Caspase-3 expression, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of JTC-801 and Analogues

Compound Target/Receptor Structure Key Mechanisms EC50/Ki Values Therapeutic Applications
JTC-801 NOP receptor (antagonist/inverse agonist) Non-peptide PI3K/AKT inhibition, apoptosis/alkaliptosis induction, HPA axis modulation Ki = 44.5 nM (NOP) Cancer, neuropathic pain, prion disease
UFP-101 NOP receptor (antagonist) Peptide Competitive NOP antagonism, no partial agonist activity Ki = 0.66 nM (NOP) Pain research, anxiety models
Trap-101 NOP receptor (inverse agonist) Non-peptide Constitutive NOP receptor inhibition Ki = 6.3 nM (NOP) Preclinical neuropharmacology
Quinacrine Prion replication Small-molecule Binds prion proteins, inhibits aggregation EC50 = 300–400 nM Prion disease (limited efficacy)
Buprenorphine μ-opioid receptor (agonist) Semi-synthetic Partial μ-opioid agonism, κ-opioid antagonism Ki = 0.08 nM (μ-opioid) Chronic pain, opioid dependence

Key Comparative Insights

Structural and Pharmacokinetic Differences JTC-801 is a non-peptide antagonist with oral bioavailability and CNS penetration, unlike peptide antagonists like UFP-101, which face stability and delivery challenges . Compared to quinacrine, JTC-801 exhibits superior brain penetration, making it more effective in prion models (EC50 = 220–370 nM vs. quinacrine’s 300–400 nM) .

Trap-101 and Compound 24 act as inverse agonists, suppressing constitutive NOP receptor activity, whereas JTC-801 displays context-dependent antagonist/inverse agonist properties .

Unlike buprenorphine, JTC-801 lacks μ-opioid agonism but enhances buprenorphine’s antinociceptive effects via NOP receptor modulation .

UFP-101 and Trap-101 show higher receptor specificity .

Table 2: Antitumor Efficacy Across Cell Lines

Compound Cancer Type Key Effects Pathway Involved Effective Concentration
JTC-801 Hepatocellular (Hep G2) ↓ Proliferation (72 h, 20 µM), ↑ apoptosis PI3K/AKT/mTOR ≥20 µM
JTC-801 Colorectal (HCT116) ↓ Migration (10 µM), ↓ Bcl-2, ↑ Bax/caspase-3 PI3K/AKT 10 µM
JTC-801 Ovarian (SKOV3) ↓ Invasion, ↓ cyclin D1/p70S6K PI3K/AKT 20 µM
Quinacrine Prion-infected cells ↓ PrPSc aggregation Prion replication 300–400 nM

Biological Activity

JTC-801, a selective antagonist of the nociceptin/orphanin FQ peptide receptor (ORL1), has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article provides a comprehensive overview of the biological activity of JTC-801 free base, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.

JTC-801 primarily functions as an antagonist at the ORL1 receptor, which is implicated in pain modulation and various physiological processes. The compound demonstrates a high affinity for the ORL1 receptor with a Ki value of 8.2 nM and an IC50 value of 94 nM against [3H]-nociceptin binding in HeLa cells . Notably, JTC-801 does not significantly inhibit other opioid receptors (μ, κ, δ) at clinically relevant concentrations, suggesting a selective profile that minimizes typical opioid-related side effects .

1. Induction of Alkaliptosis

Recent studies have demonstrated that JTC-801 can induce a unique form of regulated cell death termed alkaliptosis in cancer cells. This process is characterized by an increase in intracellular pH leading to cell death specifically in tumor cells while sparing normal cells. The mechanism involves the activation of nuclear factor-kappa B (NF-κB), which represses the expression of carbonic anhydrase 9 (CA9), a gene crucial for pH regulation .

Table 1: Summary of JTC-801's Effects on Cancer Cell Lines

Cell LineEffect ObservedMechanism
PANC1Induces alkaliptosisNF-κB activation
MiaPaCa2Selective cytotoxicitypH-dependent cell death
Hep G2Induces apoptosisPI3K/AKT signaling pathway
SKOV3Inhibits proliferation and metastasisRegulates apoptotic pathways

2. Efficacy Across Cancer Types

JTC-801 has shown promising results across various cancer types:

  • Pancreatic Cancer : In studies involving human pancreatic ductal adenocarcinoma (PDAC) cell lines, JTC-801 exhibited significant cytotoxicity, leading to complete long-term growth inhibition . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted through colony formation assays.
  • Ovarian Cancer : Research indicated that JTC-801 could inhibit the proliferation and metastasis of ovarian cancer cells (SKOV3). It was observed to significantly increase apoptosis rates compared to control groups .
  • Liver Cancer : In Hep G2 cell lines, JTC-801 induced apoptosis via modulation of the PI3K/AKT signaling pathway, further supporting its potential as an anticancer agent .

Case Study: Pain Management in Animal Models

In preclinical studies involving rat models, JTC-801 demonstrated efficacy in alleviating mechanical allodynia and thermal hyperalgesia following nerve injury. A dosage regimen of 6 mg/kg showed significant reversal of pain sensitivity without major side effects such as inflammation at the injection site .

Table 2: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Pain ManagementRat ModelReduced allodynia and hyperalgesia
Cancer TreatmentVarious Tumor ModelsInduced alkaliptosis; selective cytotoxicity

Q & A

Q. What is the primary pharmacological target of JTC-801 free base, and how is its selectivity validated experimentally?

JTC-801 selectively antagonizes the nociceptin receptor (ORL1/ORL-1) with a Ki of 8.2 nM and IC50 of 94 nM. Selectivity is assessed by comparing its inhibition of ORL1 against other opioid receptors (δ, κ, μ) using competitive binding assays and functional cAMP accumulation tests in transfected cell lines (e.g., HeLa cells). For instance, JTC-801 fully antagonizes nociceptin-induced cAMP inhibition while showing minimal activity at δ, κ, or μ receptors .

Q. What in vitro assays are recommended for evaluating JTC-801’s effects on cancer cell viability and proliferation?

  • Cell viability: Use CCK-8 or MTT assays, with JTC-801 typically tested at concentrations ranging from 1–20 μM. For example, 10 μM JTC-801 reduced M14 melanoma cell proliferation by 50% after 24 hours .
  • Proliferation kinetics: Perform cell counting at 24, 48, and 72 hours post-treatment to track growth inhibition .

Q. How should researchers validate JTC-801-induced apoptosis in cancer models?

Use Annexin V/PI staining via flow cytometry to quantify early/late apoptosis. Confirm with Western blotting for pro-apoptotic markers (e.g., Bax, cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2). In M14 melanoma cells, JTC-801 increased Bax/Bcl-2 ratios by 2-fold and Caspase-3 activation .

Advanced Research Questions

Q. How can conflicting data on JTC-801’s apoptotic mechanisms (e.g., Bcl-2/Bax vs. PI3K-Akt-mTOR pathways) be reconciled experimentally?

To dissect overlapping pathways:

  • Inhibit PI3K-Akt-mTOR: Use LY294002 (PI3K inhibitor) or rapamycin (mTOR inhibitor) alongside JTC-801. Compare apoptotic markers to isolate pathway-specific effects .
  • Gene silencing: Knock down Akt or mTOR via siRNA to observe if JTC-801’s pro-apoptotic effects persist .
  • Multi-omics integration: Combine phosphoproteomics (e.g., p-Akt, p-mTOR) with transcriptomics to map crosstalk between pathways .

Q. What experimental controls are critical when assessing JTC-801’s impact on cell migration and invasion?

  • Migration: Use wound-healing assays with serum-free media to avoid confounding proliferation effects. Include a cytotoxicity control (e.g., LDH release assay) to confirm reduced migration is not due to cell death .
  • Invasion: Perform Transwell assays with Matrigel-coated membranes. Normalize results to baseline invasion in untreated cells, which typically show 2.4-fold higher invasion than JTC-801-treated groups .

Q. How does JTC-801’s ORL1 antagonism influence its efficacy in non-neuronal cancer models (e.g., melanoma)?

  • Confirm ORL1 expression: Use qPCR or immunohistochemistry to verify ORL1 presence in cancer cells. In M14 melanoma, ORL1 mRNA levels correlate with JTC-801 sensitivity .
  • Mechanistic validation: Co-administer nociceptin (ORL1 agonist) to reverse JTC-801’s anti-tumor effects, confirming target specificity .

Q. What pharmacokinetic factors must be considered when translating JTC-801 findings from in vitro to in vivo models?

  • Dosing: In mice, JTC-801 exhibits analgesic effects at 10 mg/kg (oral) and 3 mg/kg (IV). Adjust in vivo doses based on in vitro IC50 values (e.g., 10 μM ≈ 4.48 mg/L) while accounting for bioavailability and plasma protein binding .
  • Bioavailability: Monitor plasma levels via LC-MS to ensure therapeutic concentrations are achieved .

Q. How can researchers address variability in JTC-801’s efficacy across cell lines or experimental conditions?

  • Dose-response curves: Test a wide concentration range (0.1–50 μM) to identify optimal IC50 values for each cell line .
  • Culture conditions: Standardize serum concentration (e.g., 10% FBS) and passage number to minimize batch effects .
  • Pathway profiling: Use RNA-seq to identify baseline PI3K-Akt-mTOR activity, which predicts JTC-801 sensitivity .

Methodological Best Practices

  • Concentration optimization: Start with 1–20 μM JTC-801 for in vitro studies, as higher doses (>50 μM) may induce off-target cytotoxicity .
  • Data contradiction analysis: When results conflict (e.g., apoptosis via Bcl-2 vs. PI3K), employ pathway-specific inhibitors and multi-parametric assays (e.g., high-content imaging) to deconvolute mechanisms .
  • Animal models: For melanoma xenografts, administer JTC-801 orally at 10 mg/kg daily, monitoring tumor volume and metastatic spread via bioluminescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JTC-801 free base
Reactant of Route 2
Reactant of Route 2
JTC-801 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.